The compound known as 2-Methyl derivative of MN-25 is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and material science. This derivative is characterized by the presence of a methyl group that modifies its chemical properties and biological activity. The study of such derivatives is crucial for understanding structure-activity relationships and optimizing the efficacy of pharmaceutical agents.
The MN-25-2-Methyl derivative is typically synthesized in laboratory settings through various organic synthesis methods. It is derived from the parent compound MN-25, which itself may originate from natural or synthetic sources depending on the specific application and desired properties.
This compound belongs to the class of organic compounds known as benzimidazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The classification of MN-25-2-Methyl derivative falls under heterocyclic compounds due to the presence of nitrogen in its cyclic structure.
The synthesis of MN-25-2-Methyl derivative can be achieved through several methods, including:
In one notable synthesis method, the reaction conditions include heating reactants at elevated temperatures (e.g., 150 °C) and utilizing specific catalysts such as copper(I) bromide or iron-sulfur complexes to facilitate cyclization and improve product yield .
The molecular structure of MN-25-2-Methyl derivative features a benzimidazole core with a methyl group attached at the second position. This modification is crucial as it influences the compound's solubility and reactivity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to characterize the molecular structure. For instance, NMR spectra provide insight into the chemical environment of hydrogen and carbon atoms, while IR spectra reveal functional groups present in the molecule .
The MN-25-2-Methyl derivative can undergo various chemical reactions, including:
The reaction mechanisms often involve radical pathways or electrophilic substitutions that are influenced by reaction conditions such as temperature, pressure, and solvent choice. For example, reactions performed without solvents have shown improved yields due to reduced side reactions .
The mechanism of action for MN-25-2-Methyl derivative involves its interaction with biological targets at the molecular level. This compound may exert its effects through:
In vitro studies have demonstrated that modifications such as methylation can enhance binding affinity to target proteins, thereby improving biological activity compared to unmodified counterparts .
The physical properties of MN-25-2-Methyl derivative include:
Chemical properties include:
Relevant analyses using techniques such as Differential Scanning Calorimetry (DSC) help assess thermal stability and phase transitions .
The MN-25-2-Methyl derivative has several promising applications in scientific research:
Synthetic cannabinoids (SCs) represent a diverse class of compounds designed to interact with the human endocannabinoid system, specifically cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly located in the central and peripheral nervous systems, mediating psychoactive effects, while CB2 receptors are primarily expressed in immune tissues, influencing anti-inflammatory and immunomodulatory responses [10]. SCs are classified into distinct structural families, including aminoalkylindoles (e.g., JWH series), cyclohexylphenols, dibenzopyrans, and indole-/indazole-3-carboxamides. The latter class, exemplified by MN-25 and its derivatives, features a conserved carboxamide group linking an indole core to an aliphatic or aromatic pharmacophore, enabling high-affinity receptor binding [1] [10].
Table 1: Major Structural Classes of Synthetic Cannabinoids
Structural Class | Prototypical Compounds | Primary Receptor Target | Key Structural Features |
---|---|---|---|
Aminoalkylindoles | JWH-018, WIN 55,212 | CB1 > CB2 | N-alkylated indole core |
Indole-3-carboxamides | MN-25, Org 28611 | CB2 (selective variants) | Indole-C(O)NH-cycloalkyl linkage |
Cyclohexylphenols | CP 55,940 | CB1 ≈ CB2 | Biphenyl core with phenolic hydroxyl |
Indazole carboxamides | AB-FUBINACA | CB1 > CB2 | Indazole-C(O)NH-alkyl linkage |
Indole-3-carboxamides emerged as a pharmacologically significant scaffold following Bristol-Myers Squibb's foundational work in the early 2000s. Key patents disclosed compounds like UR-12 (later designated MN-25) as peripherally selective CB2 agonists, optimized for inflammatory conditions without central CB1-mediated psychotropic effects [1]. Structural refinements focused on:
The MN-25-2-methyl derivative (C₂₇H₃₉N₃O₃, MW 453.62 g/mol) serves as a critical tool for probing cannabinoid receptor pharmacology. Its unique selectivity profile arises from steric and electronic perturbations:
Table 2: Pharmacological Profile of MN-25-2-Methyl Derivative
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₇H₃₉N₃O₃ | Confirmed via elemental analysis [5] |
Molecular Weight | 453.62 g/mol | |
CB1 Binding Affinity (Ki) | 8 nM | Competitive displacement assay [1] |
CB2 Binding Affinity (Ki) | 29 nM | Competitive displacement assay [1] |
TNF-α Inhibition (IC₅₀) | 33 μM | In vitro human PBMC model [4] |
Physicochemical Form | Crystalline solid | Soluble in DMF, DMSO, ethanol [5] |
Structurally, the compound features a 7-methoxy-2-methylindole core linked via a carboxamide bridge to a (1S,2S,4R)-fenchyl group, with a morpholinylethyl chain at the indole nitrogen. The C2-methyl group (red highlight below) is the key determinant of its CB1 preference:
[Fenchyl]-NH-C(O)-[Indole]-N-CH₂CH₂-Morpholine ▲ │ │ [Methyl at C2]
This derivative exemplifies how minor structural alterations can dramatically shift receptor selectivity, driving the design of next-generation SCs with tailored signaling profiles [1] [7]. It remains commercially available as a high-purity reference standard (≥95%) for forensic and pharmacological research, underscoring its utility in distinguishing CB1- vs. CB2-mediated effects [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0